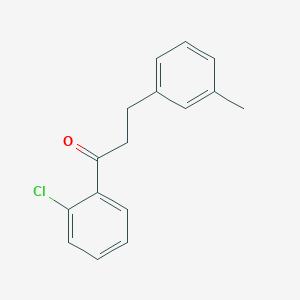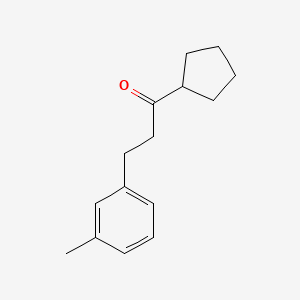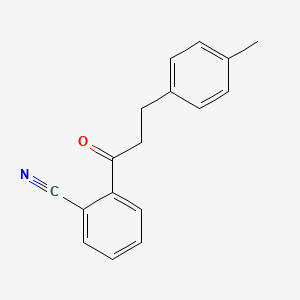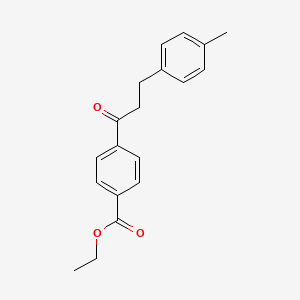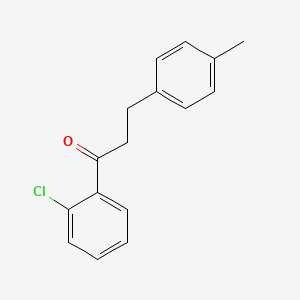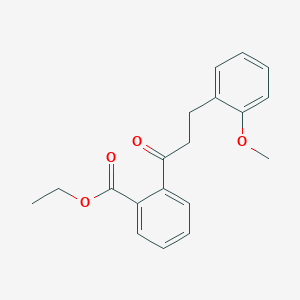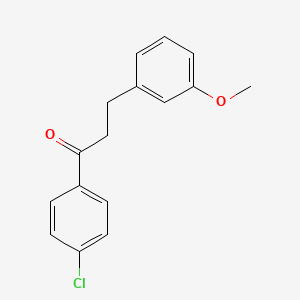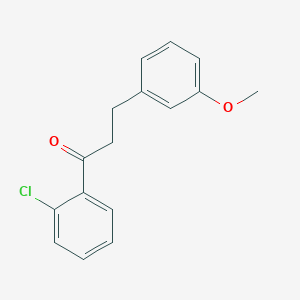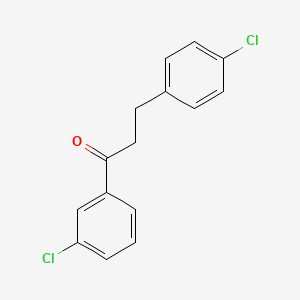
3'-Chloro-3-(4-chlorophenyl)propiophenone
Vue d'ensemble
Description
3'-Chloro-3-(4-chlorophenyl)propiophenone is a useful research compound. Its molecular formula is C15H12Cl2O and its molecular weight is 279.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that one of its derivatives, (s)-dapoxetine, acts onserotonin receptors . Serotonin receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function.
Mode of Action
It’s derivative, (s)-dapoxetine, is known toinhibit the reuptake of serotonin , leading to an increase in serotonin levels
Biochemical Pathways
Given its potential influence on serotonin receptors, it may impact theserotonergic pathway , which is involved in mood regulation and other neurological processes .
Pharmacokinetics
Its physical properties such as its solid form, melting point of 45-47 °c (lit), and boiling point of 124 °C/14 mmHg (lit) could potentially influence its bioavailability and pharmacokinetics.
Result of Action
Its derivative, (s)-dapoxetine, is known to increase serotonin levels, which can have various effects at the molecular and cellular level, including mood regulation .
Action Environment
Factors such as solvents and temperature have been investigated for their influence on the yield and enantioselectivity of the phenylation of 3’-chloropropiophenone .
Safety and Hazards
Orientations Futures
The influence of solvents and temperature on the yield and enantioselectivity of the phenylation of 3’-chloropropiophenone has been investigated . This compound can be used as a reactant to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . It can also be used to synthesize (S)-Dapoxetine, a selective serotonin reuptake inhibitor .
Relevant Papers There are several papers that have studied 3’-Chloro-3-(4-chlorophenyl)propiophenone. Some of these papers have focused on the synthesis and pharmacological evaluation of novel arylpiperazine derivatives as nonsteroidal androgen receptor antagonists . Other papers have investigated the influence of solvents and temperature on the yield and enantioselectivity of the phenylation of 3’-chloropropiophenone .
Analyse Biochimique
Biochemical Properties
3’-Chloro-3-(4-chlorophenyl)propiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of (S)-3-chloro-1-phenylpropanol via bio-catalyzed asymmetric reduction methods . This compound can also be involved in the phenylation process with diphenylzinc in the presence of dihydroxy bis(sulfonamide) ligand . These interactions highlight its importance in biochemical synthesis and reactions.
Cellular Effects
3’-Chloro-3-(4-chlorophenyl)propiophenone affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the asymmetric reduction of (S)-3-chloro-1-phenylpropanol using preheated Candida utilis cells immobilized in calcium alginate gel beads . This interaction demonstrates its impact on cellular processes and metabolism.
Molecular Mechanism
The molecular mechanism of 3’-Chloro-3-(4-chlorophenyl)propiophenone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a racemic mixture of two enantiomers, one of which is active and binds to serotonin receptors, inhibiting the reuptake of serotonin and leading to an increase in serotonin levels . This mechanism highlights its potential impact on neurotransmitter regulation and related biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Chloro-3-(4-chlorophenyl)propiophenone can change over time. Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, the influence of solvents and temperature on the yield and enantioselectivity of the phenylation of 3’-Chloro-3-(4-chlorophenyl)propiophenone has been investigated . These studies provide insights into its temporal effects and stability.
Dosage Effects in Animal Models
The effects of 3’-Chloro-3-(4-chlorophenyl)propiophenone vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, have been observed. For instance, it has been used in the synthesis of ®-3-chloro-1-phenyl-1-propanol via asymmetric reduction using in-situ generated oxazaborolidine catalyst derived from (S)-α,α-diphenylprolinol . These studies help determine the safe and effective dosage ranges for this compound.
Metabolic Pathways
3’-Chloro-3-(4-chlorophenyl)propiophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it is a key intermediate in the synthesis of drugs such as bupropion hydrochloride, dapoxetine, and maraviroc . These interactions highlight its role in metabolic pathways and pharmaceutical synthesis.
Transport and Distribution
The transport and distribution of 3’-Chloro-3-(4-chlorophenyl)propiophenone within cells and tissues involve interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function. For instance, it has been used in the preparation of thizaine derivatives that show antibacterial activity . These interactions provide insights into its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of 3’-Chloro-3-(4-chlorophenyl)propiophenone affects its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles. For example, it has been used in the synthesis of (S)-Dapoxetine, a selective serotonin reuptake inhibitor . These studies highlight its subcellular localization and related biochemical effects.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVZMPDZZNOQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644475 | |
| Record name | 1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-88-7 | |
| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
